![molecular formula C17H20FN3O2 B2500096 4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940250-99-7](/img/structure/B2500096.png)
4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of compounds known as pyrimido[4,5-d]pyrimidines . These are bicyclic systems that have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, pyrimido[4,5-d]pyrimidines can be synthesized through various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in these synthesis methods .科学的研究の応用
Pharmacophore Design of Kinase Inhibitors
Research on compounds structurally related to 4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown potential in the design of selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a critical role in the release of proinflammatory cytokines. The development of selective inhibitors involves intricate design and synthesis based on the crystal structures of p38 in complex with small organic ligands. The selective binding to the ATP pocket and the occupation of the hydrophobic region II by pyridine substituents while preserving the 4-fluorophenyl ring occupation in pocket I has been a strategy to achieve higher binding selectivity and potency (Scior et al., 2011).
Synthesis and Applications of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, closely related to the compound , has been identified as a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review of synthetic pathways employing hybrid catalysts for the development of substituted pyranopyrimidine derivatives highlights their significant applicability. This research provides a comprehensive overview of the mechanisms and recyclability of catalysts used in the synthesis, opening avenues for the development of lead molecules in pharmaceutical research (Parmar et al., 2023).
Optical Properties of Diketopyrrolopyrroles
The exploration of diketopyrrolopyrroles, compounds that share a pyrrolopyrimidine core with the compound of interest, has found extensive applications as dyes in various high-tech fields such as field-effect transistors and solar cells. The relationship between their structure and optical properties has been a subject of thorough investigation, revealing the potential for these compounds to exhibit significant changes in optical properties through chromophore extension (Grzybowski & Gryko, 2015).
Conjugated Polymers and Electronic Devices
The inclusion of pyrrolopyrimidine cores in π-conjugated organic donor–acceptor type polymers, akin to the target compound, has been studied for their high performances in electronic devices. The synthesis, properties, and device performance of these polymers, featuring high-performance electron-deficient pigments, underscore their potential applications in high-performance electronic devices, suggesting an exciting avenue for future research (Deng et al., 2019).
将来の方向性
特性
IUPAC Name |
4-(4-fluorophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMDNHRLYARUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)
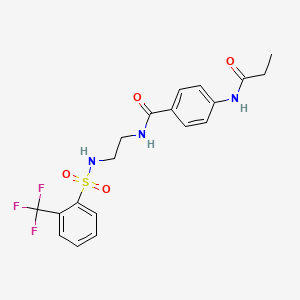
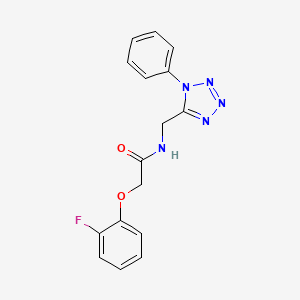



![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)
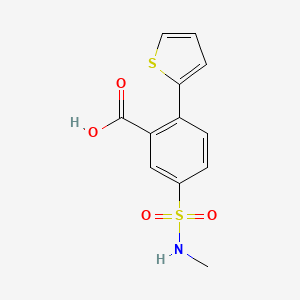
![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
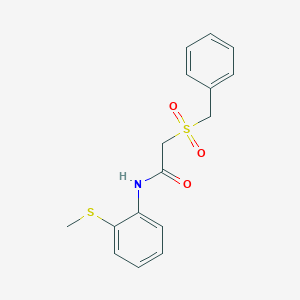
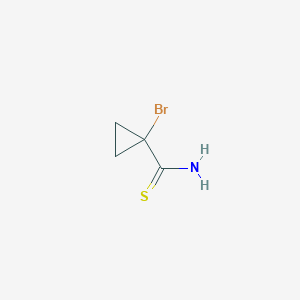
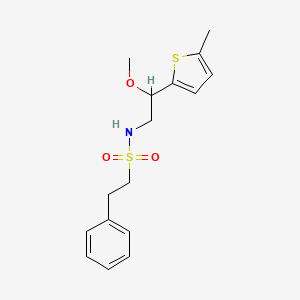
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)